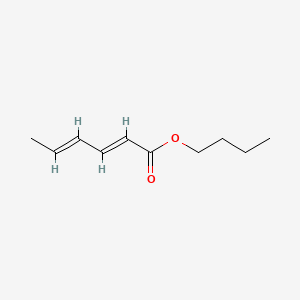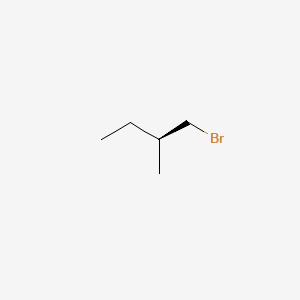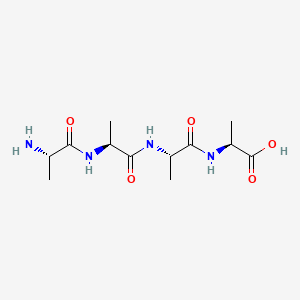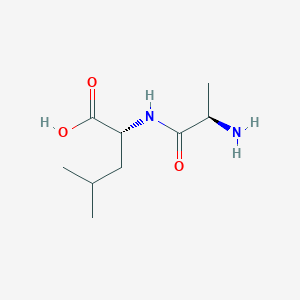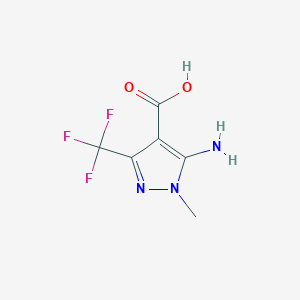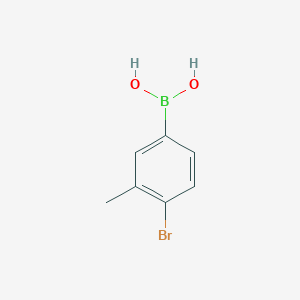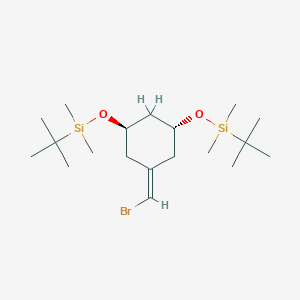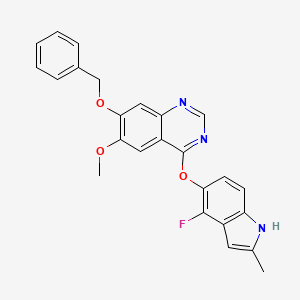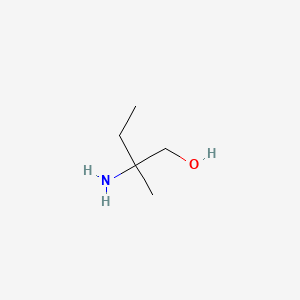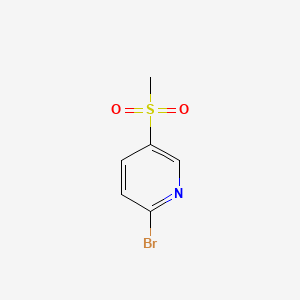
2-Bromo-5-(methylsulfonyl)pyridine
Übersicht
Beschreibung
2-Bromo-5-(methylsulfonyl)pyridine is a compound that is part of the broader class of bromopyridines and methylsulfonyl-substituted pyridines. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in various organic syntheses.
Synthesis Analysis
The synthesis of bromopyridine derivatives can be achieved through various methods. For instance, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is one such method that yields N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . Although this method does not directly synthesize 2-Bromo-5-(methylsulfonyl)pyridine, it provides insight into the types of reactions bromopyridines can undergo. Additionally, the synthesis of related compounds like 3-arylthieno[2,3-b]pyridines from 2-bromopyridines through iodine-mediated cyclization indicates the reactivity of bromopyridines in cyclization reactions .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be elucidated using spectroscopic methods such as FT-IR and NMR spectroscopies. For example, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was characterized using these techniques, and its optimized geometric structure was determined using density functional theory (DFT) . While this is not the exact compound , it demonstrates the approach that would be taken to analyze the molecular structure of 2-Bromo-5-(methylsulfonyl)pyridine.
Chemical Reactions Analysis
Bromopyridines are versatile intermediates that can participate in various chemical reactions. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aromatic aldehyde(s), and TMSCN catalyzed by (bromodimethylsulfonium) bromide is an example of the reactivity of pyridine derivatives in multicomponent reactions . Furthermore, the synthesis of 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine through intramolecular hydroboration-cycloalkylation indicates the potential for bromopyridines to undergo cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be quite diverse. For instance, the non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and the molecule's interaction with DNA and its antimicrobial activities were also investigated . These properties are crucial for understanding the potential applications of these compounds in various fields.
Relevant Case Studies
Case studies involving bromopyridine derivatives often focus on their applications in medicinal chemistry. For example, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a key intermediate for the preparation of SIB-1508Y, highlights the importance of stereochemistry in drug development . Additionally, the synthesis and antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrate the biological relevance of bromopyridine sulfonamides .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Mphahlele and Maluleka (2021) investigated the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atoms in certain derivatives, leading to the formation of N-(2-cyanophenyl)disulfonamides. This method, involving 2-bromo-5-(methylsulfonyl)pyridine derivatives, was found efficient and provided high yield in a short reaction time. The structures of these compounds were characterized using techniques like NMR, IR, mass spectrometry, and X-ray diffraction (Mphahlele & Maluleka, 2021).
Suzuki Cross-Coupling Reaction
Ahmad et al. (2017) described the use of 2-bromo-5-(methylsulfonyl)pyridine derivatives in palladium-catalyzed Suzuki cross-coupling reactions. This method synthesized novel pyridine derivatives with potential as chiral dopants for liquid crystals. The study also explored the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives (Ahmad et al., 2017).
Antimicrobial and Surface Activity
El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives using 2-bromo-5-(methylsulfonyl)pyridine derivatives. These compounds exhibited antimicrobial activity and were also explored for their surface-active properties (El-Sayed, 2006).
Antitumor Activity
Zhou et al. (2015) synthesized enantiomers of a compound involving a 2-bromo-5-(methylsulfonyl)pyridine structure and investigated their antitumor activity. The study revealed the influence of stereochemistry on anticancer activity, providing insights into the development of novel drugs (Zhou et al., 2015).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic characterization of a compound closely related to 2-bromo-5-(methylsulfonyl)pyridine. The study included DFT calculations, non-linear optical property determination, and analysis of antimicrobial activities (Vural & Kara, 2017).
Synthesis of Pyridine Derivatives
Riedmiller et al. (1999) synthesized 5-methyl-2-trimethylsilyl-pyridine, a derivative of 2-bromo-pyridine, and investigated its molecular structure through X-ray diffraction. The study provided insights into the properties of the heteroarene skeleton of such compounds (Riedmiller et al., 1999).
Proton Transfer Studies
Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridines, closely related to 2-bromo-5-(methylsulfonyl)pyridine, for their photoinduced tautomerization and proton transfer capabilities. This research has implications for understanding the photophysical properties of such compounds (Vetokhina et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432546 | |
| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulfonyl)pyridine | |
CAS RN |
343262-51-1 | |
| Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






